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Compound of Interest

Compound Name: Corynantheine

Cat. No.: B231211 Get Quote

Disclaimer: The following information is intended for researchers, scientists, and drug

development professionals. The toxicological data on isolated corynantheine is limited, and

much of the available safety information is extrapolated from studies on kratom (Mitragyna

speciosa) extracts, of which corynantheine is a minor constituent. Therefore, direct causality

of toxic effects to corynantheine often cannot be definitively established from the current body

of evidence.

Introduction
Corynantheine is a Corynanthe-type indole alkaloid found in the leaves of the Southeast Asian

tree Mitragyna speciosa (kratom) and in the bark of Corynanthe pachyceras.[1] As a secondary

alkaloid in kratom, it is present in lower concentrations than the more abundant mitragynine

and 7-hydroxymitragynine.[2] Despite its lower prevalence, corynantheine contributes to the

complex pharmacology of kratom through its unique receptor binding profile, which includes

activity at opioid and adrenergic receptors.[2] This guide provides a preliminary toxicological

assessment of corynantheine based on the currently available scientific literature, highlighting

key areas of concern and significant data gaps.

Quantitative Toxicological Data
The available quantitative toxicological data for isolated corynantheine is sparse. Most safety

assessments are derived from in vitro studies or are inferred from the toxicological profile of

kratom products.
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Table 1: In Vitro Cytotoxicity of Corynantheine and Related Alkaloids

Alkaloid Cell Line Assay Endpoint Result Reference

Corynanthein

e

KB-3-1 (drug-

sensitive)
Not specified Cytotoxicity Low [1]

Corynanthein

e

KB-V1

(multidrug-

resistant)

Not specified Cytotoxicity Low [1]

Mitragynine

HepG2

(human

hepatoma)

Not specified IC50
42.11 ± 1.31

μM
[3]

Mitragynine

HL-7702

(normal

human liver)

Not specified Cytotoxicity

Non-cytotoxic

below 200

μM

[3]

Paynantheine HepG2 Not specified Cytotoxicity Weak [3]

Paynantheine HL-7702 Not specified Cytotoxicity Weak [3]

Table 2: In Vitro Enzyme Inhibition Data for Corynantheine

Enzyme System Inhibition Type Value Reference

CYP2D6
Human liver

microsomes
Competitive IC50: ~4.2 μM [4]

CYP2D6
Human liver

microsomes
Competitive Ki: ~2.8 μM [2][4]

Data Gaps:

No published LD50 data for corynantheine in any species could be identified.

No studies on repeated-dose systemic toxicity, genotoxicity, carcinogenicity, or reproductive

toxicity of isolated corynantheine are available in the public domain.
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Key Toxicological Endpoints
Acute and Systemic Toxicity
There is a significant lack of data on the acute and systemic toxicity of isolated corynantheine.

[4] A French study from 1945 mentioned the toxicity of "corynantheidine," but no abstract or

data is readily available.[5] While reports of adverse effects, including liver toxicity and

seizures, are associated with the consumption of kratom products, these cannot be specifically

attributed to corynantheine.[4]

Hepatotoxicity
Kratom products have been linked to cases of liver injury.[4] However, the specific contribution

of corynantheine to this hepatotoxicity is unknown.[4] A study on the related kratom alkaloid,

mitragynine, showed moderate cytotoxic effects on a human hepatoma cell line (HepG2) but

not on a normal human liver cell line (HL-7702) at concentrations below 200 μM.[3] Another

minor alkaloid, paynantheine, exhibited weak cytotoxicity in both cell lines.[3]

Cardiovascular Toxicity
Concerns regarding the cardiovascular effects of kratom have been raised, with some reports

of arrhythmia-like presentations.[4] Mechanistic studies have shown that mitragynine can inhibit

the hERG/IKr potassium channel, which is a known risk factor for cardiac arrhythmias.[4]

However, no specific data on the effects of corynantheine on hERG channels or other

cardiovascular parameters is currently available.[4]

Drug-Drug Interactions
Corynantheine has been identified as a potent competitive inhibitor of cytochrome P450 2D6

(CYP2D6), a crucial enzyme in the metabolism of many clinically used drugs.[2][4] This

inhibition (IC50 ~4.2 μM; Ki ~2.8 μM) suggests a high potential for drug-drug interactions when

corynantheine is co-administered with CYP2D6 substrates.[2][4]

Genotoxicity and Carcinogenicity
No studies evaluating the genotoxic or carcinogenic potential of corynantheine have been

identified. This represents a critical gap in the toxicological profile of this compound.
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Experimental Protocols
Given the lack of published toxicological studies on isolated corynantheine, this section

outlines standard experimental protocols that would be appropriate for a preliminary

toxicological assessment.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a substance that reduces the viability of a cell

culture by 50% (IC50).

Cell Culture: Human cell lines, such as HepG2 (liver) and HEK293 (kidney), are cultured in

appropriate media and conditions.

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Dosing: Corynantheine is dissolved in a suitable solvent (e.g., DMSO) and then diluted in

culture medium to a range of concentrations. The cells are then exposed to these

concentrations for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the exposure period, the medium is replaced with a fresh medium

containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Incubation: The plates are incubated for a few hours, during which viable cells with active

mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO or isopropanol).

Absorbance Reading: The absorbance of the solubilized formazan is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to a vehicle control, and the IC50 value is determined by plotting a dose-response

curve.
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Ames Test for Mutagenicity (Bacterial Reverse Mutation
Assay)
This assay assesses the potential of a substance to induce gene mutations.

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver homogenates, to detect

metabolites that may be mutagenic.

Exposure: Corynantheine at various concentrations is mixed with the bacterial culture and

the S9 mix (if applicable) in molten top agar.

Plating: The mixture is poured onto minimal glucose agar plates.

Incubation: The plates are incubated for 48-72 hours at 37°C.

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to

synthesize histidine) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to a negative control.

In Vitro CYP450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes.

System: Human liver microsomes are used as the source of CYP450 enzymes.

Substrates: A specific fluorescent or chromogenic probe substrate for the enzyme of interest

(e.g., for CYP2D6, dextromethorphan or a fluorogenic substrate) is used.

Incubation: Corynantheine at a range of concentrations is pre-incubated with the

microsomes and a NADPH-regenerating system.

Reaction Initiation: The reaction is initiated by adding the probe substrate.
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Termination: After a set time, the reaction is stopped (e.g., by adding acetonitrile).

Detection: The formation of the metabolite is quantified using LC-MS/MS or

fluorescence/absorbance measurements.

Data Analysis: The rate of metabolite formation is plotted against the concentration of

corynantheine to determine the IC50 value.

Signaling Pathways and Mechanisms of Action
The toxicological effects of a compound are often linked to its pharmacological activity.

Corynantheine is known to interact with mu-opioid receptors (MOR) and alpha-1D adrenergic

receptors (α1D).[2][4]

Opioid Receptor Signaling
Corynantheine is a partial agonist at the µ-opioid receptor (MOR).[2][4] While this activity is

linked to its potential analgesic effects, MOR activation can also lead to adverse effects such

as respiratory depression. However, corynantheine does not appear to recruit β-arrestin-2, a

pathway associated with some of the negative side effects of opioids.[4][6]

Cell Membrane
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Figure 1. Simplified MOR signaling pathway activated by corynantheine.

Adrenergic Receptor Signaling
Corynantheine also exhibits high binding affinity for α1D-adrenergic receptors.[2][4] The

functional consequences of this interaction are not well-defined but could have implications for
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vascular and smooth muscle function.[4]
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Figure 2. Postulated α1D-adrenergic signaling pathway for corynantheine.

Experimental Workflow for Toxicological Assessment
A logical workflow for a comprehensive preliminary toxicological assessment of a novel

compound like corynantheine would proceed from in vitro to in vivo studies.
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Figure 3. General experimental workflow for toxicological assessment.
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Conclusion and Future Directions
The current toxicological data for corynantheine is insufficient to make a comprehensive

safety assessment. While preliminary in vitro data suggests low cytotoxicity, the potent

inhibition of CYP2D6 is a significant concern for potential drug-drug interactions. The

pharmacological activity at opioid and adrenergic receptors also warrants further investigation

into potential associated adverse effects.

Future research should prioritize:

Acute Toxicity Studies: Determination of LD50 values in rodent models.

Repeated-Dose Toxicity Studies: 28-day or 90-day studies to identify target organs of toxicity

and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity Battery: A comprehensive assessment including an Ames test, an in vitro

chromosomal aberration assay, and an in vivo micronucleus test.

Cardiovascular Safety Pharmacology: Evaluation of effects on hERG channels, blood

pressure, and ECG parameters in appropriate models.

In Vivo Hepatotoxicity Studies: Assessment of liver function and histopathology following

administration in animal models.

A thorough toxicological evaluation is essential to understand the safety profile of

corynantheine and to determine its potential for further development as a pharmacological

agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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